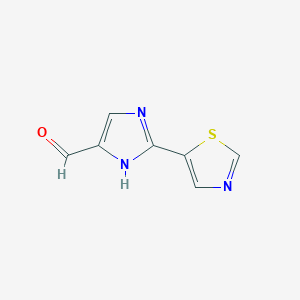
2-(5-Thiazolyl)imidazole-5-carbaldehyde
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(5-Thiazolyl)imidazole-5-carbaldehyde is a heterocyclic compound that features both thiazole and imidazole rings. These rings are known for their aromatic properties and are commonly found in various biologically active molecules. The presence of both thiazole and imidazole moieties in a single compound makes it a versatile building block in organic synthesis and medicinal chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(5-Thiazolyl)imidazole-5-carbaldehyde typically involves the formation of the thiazole and imidazole rings followed by their subsequent coupling. One common method involves the cyclization of amido-nitriles to form substituted imidazoles . The reaction conditions are mild and can include a variety of functional groups such as arylhalides and heterocycles .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented, but they likely involve scalable versions of the laboratory synthesis methods. These methods would need to be optimized for yield, purity, and cost-effectiveness.
Chemical Reactions Analysis
Types of Reactions
2-(5-Thiazolyl)imidazole-5-carbaldehyde can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the aldehyde group to alcohols or other reduced forms.
Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Conditions vary depending on the type of substitution, but common reagents include halogens, acids, and bases.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield carboxylic acids, while reduction could produce alcohols.
Scientific Research Applications
2-(5-Thiazolyl)imidazole-5-carbaldehyde has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules.
Biology: The compound can be used in the study of enzyme interactions and biochemical pathways.
Industry: The compound can be used in the development of new materials and catalysts.
Mechanism of Action
The mechanism of action of 2-(5-Thiazolyl)imidazole-5-carbaldehyde involves its interaction with various molecular targets. The thiazole and imidazole rings can interact with enzymes, receptors, and other proteins, modulating their activity. This can lead to the activation or inhibition of biochemical pathways, ultimately affecting cellular functions .
Comparison with Similar Compounds
Similar Compounds
- 2-(5-Thiazolyl)imidazole-4-carbaldehyde
- 2-(4-Thiazolyl)imidazole-5-carbaldehyde
- 2-(5-Thiazolyl)imidazole-5-methanol
Uniqueness
2-(5-Thiazolyl)imidazole-5-carbaldehyde is unique due to the specific positioning of the thiazole and imidazole rings and the aldehyde group. This unique structure imparts distinct chemical and biological properties, making it a valuable compound in various fields of research .
Properties
Molecular Formula |
C7H5N3OS |
|---|---|
Molecular Weight |
179.20 g/mol |
IUPAC Name |
2-(1,3-thiazol-5-yl)-1H-imidazole-5-carbaldehyde |
InChI |
InChI=1S/C7H5N3OS/c11-3-5-1-9-7(10-5)6-2-8-4-12-6/h1-4H,(H,9,10) |
InChI Key |
IPJKQNUTBDDGCN-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(NC(=N1)C2=CN=CS2)C=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















